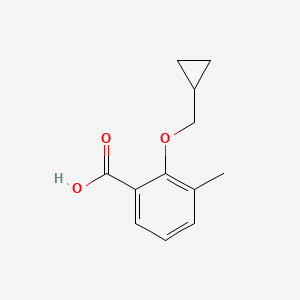

2-(Cyclopropylmethoxy)-3-methylbenzoic acid

Description

2-(Cyclopropylmethoxy)-3-methylbenzoic acid is a benzoic acid derivative featuring a cyclopropylmethoxy group at the 2-position and a methyl group at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry due to the cyclopropylmethoxy moiety, which is frequently employed in drug design to modulate lipophilicity and bioavailability .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-3-2-4-10(12(13)14)11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJQWLYRJPUION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-methylbenzoic acid.

Formation of Cyclopropylmethanol: Cyclopropylmethanol is prepared separately through the reaction of cyclopropylmethyl bromide with a suitable base.

Esterification: The cyclopropylmethanol is then esterified with 3-methylbenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester intermediate.

Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid derivatives.

Reduction: Formation of cyclopropylmethoxybenzyl alcohol or cyclopropylmethoxybenzaldehyde.

Substitution: Introduction of halogen, nitro, or other substituents on the benzene ring.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which plays a key role in the pathogenesis of pulmonary fibrosis . The compound achieves this by reducing the phosphorylation levels of Smad2/3, thereby attenuating the EMT process.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

3-Methylbenzoic Acid

- Key Differences : Lacks the cyclopropylmethoxy group at the 2-position.

- Properties : The absence of the cyclopropylmethoxy group reduces lipophilicity (logP ~1.8 vs. estimated ~2.5 for the target compound).

- Research Findings : Exhibits a 100% structural similarity score to the target compound in grouping studies, highlighting the conserved 3-methylbenzoic acid core as a stable pharmacophore .

2-(Cyclopropylmethoxy)-5-nitrobenzoic Acid (CAS 1019567-96-4)

- Key Differences : Nitro group at the 5-position instead of methyl at the 3-position.

- Properties : The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5 vs. ~4.2 for the target compound).

2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic Acid (CAS 926249-10-7)

Functional Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences : Carboxylic acid replaced with an amide group; hydroxy-tert-butyl side chain added.

- Properties : The amide group enables use as an N,O-bidentate directing group in metal-catalyzed C–H functionalization, unlike the target compound’s acid functionality.

- Applications : Highlights the role of functional groups in determining utility—carboxylic acids for pharmacokinetics vs. amides for catalysis .

Aroyl Urea Derivatives (e.g., 5-HT Receptor Ligands)

- Key Differences : Urea or carbamate groups replace the carboxylic acid.

- Properties : Increased molecular weight and hydrogen-bonding capacity enhance receptor affinity.

- Research Findings : Cyclopropylmethoxy-containing derivatives are prioritized in CNS drug design due to balanced lipophilicity and metabolic stability .

Data Table: Key Compounds and Properties

*CPM: Cyclopropylmethoxy

Research Findings and Implications

- Structural Similarity : The 3-methylbenzoic acid core is critical for stability, as evidenced by high similarity scores in grouping studies .

- Substituent Effects :

- Functional Group Impact : Carboxylic acids improve solubility for oral bioavailability, while amides facilitate catalytic applications .

Biological Activity

Overview

2-(Cyclopropylmethoxy)-3-methylbenzoic acid is an organic compound classified as a benzoic acid derivative. Its unique structure, characterized by a cyclopropylmethoxy group and a methyl group, suggests potential biological activities that are currently under investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- Structural Features :

- Cyclopropylmethoxy group at the 2-position

- Methyl group at the 3-position of the benzoic acid ring

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, a key process involved in pulmonary fibrosis. The compound reduces the expression of α-smooth muscle actin (α-SMA) and hydroxyproline, which are markers of fibrosis .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

The biological activity of this compound is linked to its interaction with specific molecular pathways:

- Inhibition of TGF-β1 Signaling : The compound blocks the activation of the Smad signaling pathway, which is crucial for EMT and fibrosis development .

- Reduction of Inflammatory Cytokines : It decreases inflammatory cytokines in bronchoalveolar lavage fluid, indicating its potential in managing lung inflammation .

Case Studies and Experimental Data

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis

To understand its unique properties better, we can compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylmethoxy and methyl groups | Anti-inflammatory, antimicrobial |

| 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid | Additional difluoromethoxy group | Similar anti-fibrotic effects |

| 3-Methylbenzoic acid | Lacks cyclopropylmethoxy group | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.